molecular formula C7H10F2O2 B6222779 4,4-difluoropent-1-en-3-yl acetate CAS No. 2758002-65-0

4,4-difluoropent-1-en-3-yl acetate

Cat. No.: B6222779
CAS No.: 2758002-65-0
M. Wt: 164.1
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Description

4,4-Difluoropent-1-en-3-yl acetate is a fluorinated building block of interest in advanced organic and medicinal chemistry research. This compound features a 4,4-difluoropentene backbone esterified with an acetate group, integrating both a fluoroalkene motif and an ester functionality into its structure. The strategic incorporation of fluorine atoms is a common tactic in drug design to influence the electronic properties, metabolic stability, and lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles . The molecule's structure, containing both an electron-rich enol acetate and an electron-deficient difluoroalkyl segment, makes it a versatile intermediate for synthesizing more complex, fluorine-containing target molecules. Researchers can utilize this reagent in various transformations, such as cross-coupling reactions, nucleophilic additions, or hydrolysis to the corresponding ketone, to create novel compounds for screening and development. The specific CAS Registry Number, molecular weight, and detailed safety information for this compound are currently not listed in major chemical databases (NIST, PubChem) and would require experimental verification. As with many reactive chemical intermediates, appropriate safety precautions should be taken. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2758002-65-0

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoropent-1-en-3-yl acetate typically involves the fluorination of a suitable precursor, followed by esterification. One common method is the fluorination of pent-1-en-3-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 4,4-difluoropent-1-en-3-ol is then esterified with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropent-1-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 4,4-difluoropentanoic acid or 4,4-difluoropentanone.

    Reduction: Formation of 4,4-difluoropent-1-en-3-ol.

    Substitution: Formation of various substituted pentenes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
IUPAC Name: 4,4-difluoropent-1-en-3-yl acetate
Physical State: Liquid at room temperature
Key Features:

  • Contains two fluorine atoms at the fourth carbon.
  • An acetate group attached to the third carbon enhances reactivity.

Synthetic Applications

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

Type of Reaction Description Common Reagents
OxidationConverts to carboxylic acids or ketonesKMnO4, CrO3
ReductionConverts acetate to alcoholLiAlH4, NaBH4
SubstitutionFluorine can be replaced by other groupsNaI in acetone

The presence of both a double bond and an acetate group facilitates diverse pathways for synthetic chemistry, making it useful in creating novel compounds with specific properties.

Biological Applications

Research indicates that this compound exhibits potential biological activity. Studies have focused on its interactions with enzymes and receptors due to the enhanced binding affinity imparted by fluorine atoms.

Pharmaceutical Development

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals. Its unique properties may lead to the development of new drugs targeting various diseases. For example:

  • Drug Development: The compound's ability to serve as an intermediate in synthesizing biologically active compounds is under exploration.
  • Potential Therapeutics: Its role as a dopamine receptor antagonist has been suggested in recent patents .

Industrial Applications

Industrially, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique chemical characteristics make it suitable for applications such as:

  • Chemical Synthesis: Used in the creation of agrochemicals and fine chemicals.
  • Material Science: Potential applications in developing new materials with specific functional properties.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Synthesis of Novel Drug Candidates:
    • Researchers have synthesized derivatives that exhibit enhanced pharmacological profiles.
  • Biological Activity Studies:
    • Investigations into enzyme inhibition mechanisms have shown promising results for drug development.
  • Industrial Use Cases:
    • Companies have reported successful applications in producing agrochemicals that leverage the compound's unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoropent-1-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The acetate group can be hydrolyzed to release the active fluorinated alcohol, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Aliphatic fluorine (as in this compound) reduces polarity compared to aromatic fluorine (e.g., ) but enhances steric and electronic effects at the substitution site .
  • Ester Type: Acetate esters (e.g., target compound) are less electrophilic than phosphonofluoridates () but more hydrolytically stable than diketones () .

Q & A

Q. What synthetic routes are available for preparing 4,4-difluoropent-1-en-3-yl acetate, and how can stereospecificity be ensured?

The synthesis of fluorinated alkenes like this compound often involves catalytic cross-coupling or fluorination strategies. A stereospecific approach may adapt methodologies from analogous compounds, such as the palladium-catalyzed allyl-allyl cross-coupling of internal allyl electrophiles with allylboron reagents. For example, the synthesis of (E)-4-(4-(trifluoromethyl)phenyl)pent-3-en-2-yl acetate employs stereoretentive conditions to preserve alkene geometry . Fluorination steps may utilize sodium chlorodifluoroacetate as a difluorocarbene source, a method validated in dihydrofuran synthesis . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and verifying stereochemistry using nuclear Overhauser effect (NOE) NMR experiments.

Q. What analytical techniques are recommended for characterizing this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity, referencing fragmentation patterns from NIST databases .
  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve fluorine coupling patterns and verify acetate/alkene substitution. For example, 19F^{19}\text{F} NMR chemical shifts for geminal difluorides typically range from -90 to -120 ppm .
  • Infrared (IR) Spectroscopy: Detect ester carbonyl (C=O) stretching near 1740 cm1^{-1} and C-F stretches at 1100–1200 cm1^{-1}.

Q. How should researchers handle and store this compound safely?

Safety protocols align with those for volatile fluorinated esters:

  • Storage: In airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or polymerization.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid: Immediate rinsing with water for skin/eye contact, referencing safety data sheets for structurally similar acetates (e.g., (4-ethenylphenyl) acetate) .

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of fluorination in this compound derivatives?

Density Functional Theory (DFT) calculations can model transition states to predict fluorination outcomes. For example, studies on difluorocarbene intermediates generated from sodium chlorodifluoroacetate reveal that electron-deficient alkenes favor nucleophilic attack at the less substituted carbon . Pairing DFT with experimental validation (e.g., X-ray crystallography of intermediates) enhances mechanistic understanding. Software like Gaussian or ORCA is recommended for these simulations .

Q. What strategies resolve contradictions in reaction yield data for fluorinated alkene syntheses?

Yield discrepancies often arise from variable fluorine steric effects or moisture sensitivity. To address this:

  • Reproducibility Checks: Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Byproduct Analysis: Use high-resolution LC-MS to identify side products like hydrolyzed esters or defluorinated species.
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .

Q. How does the electronic nature of the acetate group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing acetate group polarizes the alkene, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attacks or metal-catalyzed couplings. For instance, in palladium-catalyzed reactions, the acetate stabilizes π-allyl intermediates, improving reaction rates and selectivity. Comparative studies with non-acetylated analogs (e.g., 4,4-difluoropent-1-en-3-ol) can quantify this effect via kinetic isotope experiments or Hammett plots .

Q. What advanced spectroscopic techniques elucidate conformational dynamics in this compound?

  • Dynamic NMR (DNMR): Resolves rotational barriers in the acetate moiety by variable-temperature 1H^{1}\text{H} NMR.
  • Fluorine-Proton Coupling Analysis: 19F^{19}\text{F}-1H^{1}\text{H} HOESY experiments map spatial proximity between fluorine and adjacent protons.
  • Time-Resolved IR Spectroscopy: Tracks real-time conformational changes during thermal or photochemical reactions .

Methodological Resources

  • Stereochemical Analysis: Use X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of fluorinated diketones .
  • Reaction Optimization: Reference protocols for fluorinated intermediates, such as buffer preparation in HPLC assays (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .
  • Data Validation: Cross-reference spectral data with EPA DSSTox or PubChem entries for fluorinated analogs .

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